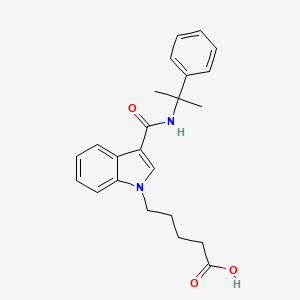

CUMYL-PICA N-pentanoic acid metabolite

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

クミル-PICA N-ペンタン酸代謝物は、合成カンナビノイドとして分類される分析用標準物質です。 これは、クミル-PICAおよび5-フルオロクミル-PICAの推定代謝物です 。 この化合物の生理学的および毒性学的特性は十分に解明されていません .

準備方法

クミル-PICA N-ペンタン酸代謝物の調製には、クミル-PICAと特定の試薬を反応させてN-ペンタン酸代謝物を生成する合成経路が含まれます。正確な合成経路と反応条件は、文献では広く報告されていません。 工業生産方法では、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が用いられる可能性があります .

化学反応の分析

Primary Metabolic Pathways

The compound undergoes three principal reaction types during phase I metabolism:

1.1. Hydroxylation

-

ω-hydroxylation : Terminal carbon oxidation of the pentyl side chain forms 5-hydroxy-pentyl intermediates .

-

ω-1 hydroxylation : Penultimate carbon oxidation produces 4-hydroxy-pentyl derivatives .

-

Core structure hydroxylation : Occurs on the indazole or cumyl moieties, generating metabolites with added hydroxyl groups .

1.2. Oxidation

-

Carboxylic acid formation : ω-hydroxylated intermediates oxidize further to yield N-pentanoic acid metabolites (e.g., CUMYL-PICA N-pentanoic acid) .

-

Carbonyl formation : ω-1 hydroxylation leads to ketone or aldehyde derivatives via dehydrogenation .

1.3. Conjugation Reactions

-

Glucuronidation : Phase II metabolism attaches glucuronic acid to hydroxylated metabolites, enhancing water solubility for excretion .

Enzymatic Involvement

Cytochrome P450 (CYP) isoforms drive these transformations:

3.1. In Vitro Findings

-

Pooled human liver microsomes (pHLM) : Rapid conversion of parent CUMYL-PICA to N-pentanoic acid metabolites within 60 minutes .

-

Recombinant CYP assays : CYP3A4/3A5 account for >70% of metabolic activity, with minor contributions from CYP2C isoforms .

3.2. In Vivo Observations

-

Urinary metabolites : N-pentanoic acid derivatives dominate, alongside glucuronidated forms .

-

Tissue distribution : High stability in peripheral blood and liver, with slower degradation in adipose tissue .

Degradation and Stability

-

Thermal stability : Decomposes above 200°C, forming aromatic byproducts.

-

Postmortem persistence : Stable in biological matrices for up to 72 hours under refrigerated conditions, with <15% degradation .

Analytical Detection Signatures

Key mass spectral features for identifying reaction products include:

| Metabolite | Mass Shift (Da) | Characteristic Fragments |

|---|---|---|

| N-pentanoic acid derivative | +58.0055 | m/z 273.1398 (cumyl fragment) |

| ω-hydroxy-pentyl metabolite | +16.0026 | m/z 289.1347 (hydroxylated chain) |

| Glucuronidated conjugate | +176.0321 | m/z 113.0239 (glucuronic acid ion) |

科学的研究の応用

CUMYL-PICA N-pentanoic acid metabolite is primarily used in forensic chemistry and toxicology research. It serves as an analytical reference standard for the identification and quantification of synthetic cannabinoids in biological samples. This compound is also used in mass spectrometry applications to study the metabolism and pharmacokinetics of synthetic cannabinoids .

作用機序

クミル-PICA N-ペンタン酸代謝物の作用機序は十分に解明されていません。合成カンナビノイドの代謝物として、それは体内のカンナビノイド受容体、特にカンナビノイド受容体1(CB1)と相互作用すると推測されています。 その効果に関与する正確な分子標的と経路はまだ調査中です .

類似化合物との比較

クミル-PICA N-ペンタン酸代謝物は、以下の合成カンナビノイド代謝物と類似しています。

- 5-フルオロクミル-PICA N-ペンタン酸代謝物

- クミル-PICA

- 5-フルオロクミル-PICA これらの化合物は、類似の構造と代謝経路を共有しています。 クミル-PICA N-ペンタン酸代謝物は、その特定の化学構造と結果として生じる代謝プロファイルにおいてユニークです .

他に質問があれば、遠慮なくお尋ねください!

生物活性

CUMYL-PICA N-pentanoic acid metabolite is a synthetic cannabinoid that has garnered attention due to its complex metabolic pathways and biological activities. This article delves into the biological activity of this compound, examining its metabolism, pharmacological effects, and implications for drug testing and safety.

Overview of CUMYL-PICA

CUMYL-PICA, a synthetic cannabinoid receptor agonist, is part of a broader class of new psychoactive substances (NPS) that mimic the effects of cannabis. The N-pentanoic acid metabolite is one of its significant metabolites, which is produced during the metabolic breakdown of the parent compound in the human body. Understanding its biological activity is crucial for assessing its potential effects and risks associated with use.

Metabolism and Pharmacokinetics

CUMYL-PICA undergoes extensive phase I metabolism primarily in the liver, where cytochrome P450 enzymes play a critical role. Key metabolic reactions include:

- Hydroxylation : Introduction of hydroxyl groups, leading to various mono- and di-hydroxylated metabolites.

- N-dealkylation : Removal of alkyl groups, which alters the compound's potency and activity.

- Beta-oxidation : Conversion of the pentyl side chain to a propionic acid metabolite.

Recent studies have identified multiple metabolites in human urine, with significant findings summarized in Table 1.

| Metabolite | Type | Abundance |

|---|---|---|

| M20 | Mono-hydroxylated | High |

| M09 | Carbonylated | High |

| Propionic acid | Beta-oxidation product | Most abundant |

Biological Activity

The biological activity of CUMYL-PICA and its N-pentanoic acid metabolite primarily involves interaction with cannabinoid receptors, specifically CB1 and CB2. Research indicates that:

- CB1 Receptor Activation : The N-pentanoic acid metabolite exhibits moderate activation at the CB1 receptor, which is associated with psychoactive effects.

- CB2 Receptor Activation : It shows significant activation at the CB2 receptor (approximately 43.5% potency), suggesting potential anti-inflammatory properties.

Case Studies

-

Case Study on Human Metabolism :

A study involving urine samples from users identified that CUMYL-PICA was extensively metabolized, leading to the presence of multiple metabolites. The most abundant was the propionic acid metabolite, which was detected consistently across samples . -

In Vitro Studies :

In vitro experiments using human liver microsomes demonstrated that CUMYL-PICA undergoes rapid metabolism, with a significant reduction in parent compound concentration over time. This highlights the efficiency of human metabolic pathways in processing synthetic cannabinoids .

Implications for Drug Testing

Given the extensive metabolism of CUMYL-PICA and its metabolites, implications for drug testing are profound:

特性

分子式 |

C23H26N2O3 |

|---|---|

分子量 |

378.5 g/mol |

IUPAC名 |

5-[3-(2-phenylpropan-2-ylcarbamoyl)indol-1-yl]pentanoic acid |

InChI |

InChI=1S/C23H26N2O3/c1-23(2,17-10-4-3-5-11-17)24-22(28)19-16-25(15-9-8-14-21(26)27)20-13-7-6-12-18(19)20/h3-7,10-13,16H,8-9,14-15H2,1-2H3,(H,24,28)(H,26,27) |

InChIキー |

PAIZLLVUTPSHRQ-UHFFFAOYSA-N |

SMILES |

CC(C)(C1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O |

正規SMILES |

CC(C)(C1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O |

同義語 |

CUMYL-PICA N-(5-carboxypentyl) metabolite; 5-fluoro CUMYL-PICA N-(5-carboxypentyl) metabolite |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。